molecular formula C13H18N2O B1438783 N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide CAS No. 84460-89-9

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No. B1438783
CAS RN: 84460-89-9
M. Wt: 218.29 g/mol
InChI Key: ASNYEBSCXSIDAC-UHFFFAOYSA-N
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Description

Amines, such as N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are often used in the synthesis of various pharmaceuticals and polymers .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, Infrared Spectrometry (IR) and Nuclear Magnetic Resonance (NMR) are commonly used .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including condensation with carbonyl compounds to form Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties of a compound .

Scientific Research Applications

Chiral Peptide Nucleic Acids (PNAs)

  • Scientific Field : Biochemistry
  • Application Summary : N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is used in the synthesis of chiral PNAs . PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone . They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .
  • Methods of Application : The synthesis of chiral PNAs involves the introduction of a substituent in the N-(2-aminoethyl)glycine backbone . This modification improves the antisense and antigene properties of PNAs .
  • Results/Outcomes : The modified PNAs exhibit improved hybridization properties and are resistant to nucleases and proteases . They also have a low affinity for proteins, which enhances their potential for use in biological and medical applications .

Amine-Modified Spherical Nanocellulose Aerogels

  • Scientific Field : Materials Science
  • Application Summary : N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is used in the synthesis of amine-modified spherical nanocellulose aerogels . These aerogels have potential applications in CO2 capture .
  • Methods of Application : The aerogel is fabricated by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels, into which the amine group has been introduced via C–O–Si bonds between CNC and AEAPMDS .
  • Results/Outcomes : The as-synthesized AEAPMDS-CNC aerogels exhibited a nano-porous network structure of mesopores possessing a high surface area (262 m2/g) in the case of supercritical CO2 drying .

Formaldehyde Adsorption

  • Scientific Field : Environmental Science
  • Application Summary : N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is used in the synthesis of Microcrystalline Cellulose/N-(2-aminoethyl)-3-Aminopropyl Methyl Dimethoxysilane (MCC/APMDS) composite aerogel for formaldehyde adsorption .
  • Methods of Application : The MCC/APMDS composite aerogel is synthesized, and the adsorption of formaldehyde is achieved through the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base .
  • Results/Outcomes : The MCC/APMDS composite aerogel effectively adsorbs formaldehyde .

Fabric Softeners/Surfactants

  • Scientific Field : Chemical Engineering
  • Application Summary : N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is used as a building block for fabric softeners/surfactants . These substances make textiles less harsh, “softer” or more pleasing to the touch .
  • Methods of Application : The compound is incorporated into the molecular structure of fabric softeners/surfactants during their synthesis .
  • Results/Outcomes : The resulting fabric softeners/surfactants improve the tactile properties of textiles .

Latex Paints

  • Scientific Field : Materials Science
  • Application Summary : N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is used in the synthesis of latex paints . It acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .
  • Methods of Application : The compound is incorporated into the molecular structure of latex paints during their synthesis .
  • Results/Outcomes : The resulting latex paints exhibit improved adhesion properties, particularly under damp conditions .

Fuel/Lube Oil Additives

  • Scientific Field : Chemical Engineering
  • Application Summary : N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is used in the production of fuel/lube oil additives . It is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
  • Methods of Application : The compound is incorporated into the molecular structure of fuel/lube oil additives during their synthesis .
  • Results/Outcomes : The resulting fuel/lube oil additives improve the performance of fuels and lubricating oils .

Chelating Agents

  • Scientific Field : Chemistry
  • Application Summary : N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is used as an intermediate to form polycarboxylic acids and their salts, and chelating agents . Chelating agents are substances that can form several bonds to a single metal ion, making them useful in many industrial applications .
  • Methods of Application : The compound is incorporated into the molecular structure of chelating agents during their synthesis .
  • Results/Outcomes : The resulting chelating agents can effectively bind and stabilize metal ions, which is useful in a variety of applications, including water treatment, food preservation, and healthcare .

Urethane Systems

  • Scientific Field : Materials Science
  • Application Summary : N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is used in urethane systems . Urethane, or polyurethane, is a type of polymer that is used in many applications due to its versatility and durability .
  • Methods of Application : The compound is incorporated into the molecular structure of urethane during its synthesis .
  • Results/Outcomes : The resulting urethane exhibits improved properties, such as increased flexibility, resistance to abrasion and temperature, and improved adhesion .

Synthesis Building Block

  • Scientific Field : Organic Chemistry
  • Application Summary : N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is used as a building block for synthesis in several additional applications . It can be used to construct a wide variety of complex organic molecules .
  • Methods of Application : The compound is incorporated into the molecular structure of the target molecule during its synthesis .
  • Results/Outcomes : The resulting molecules exhibit the desired properties and functionalities, which can be tailored based on the specific requirements of the application .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For instance, N-(2-Aminoethyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions of research on a compound depend on its potential applications. For instance, amines are being explored for their potential use in various fields, including medicine and materials science .

properties

IUPAC Name

N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNYEBSCXSIDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656098
Record name N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

CAS RN

84460-89-9
Record name N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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